![molecular formula C19H21NO3S B2943688 Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 845902-52-5](/img/structure/B2943688.png)

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

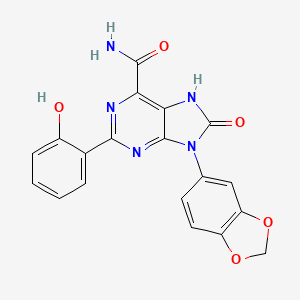

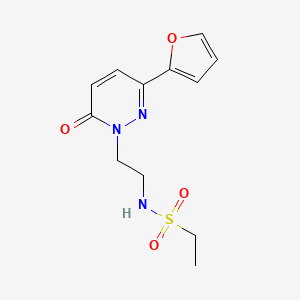

“Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is a derivative of thiophene, a heterocyclic compound . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field due to their varied biological and clinical applications .

Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, involves the Gewald synthesis . The structures of the synthesized compounds were confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by FTIR, MS, and 1H-NMR . The IR spectrum showed peaks corresponding to C–H stretching, C=C stretching, C=N stretching, C=O stretching (carbonyl), C–O–C stretching, C–S–C stretching (thiophene ring), and O–CH3 stretching (aromatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Gewald synthesis . This reaction is commonly used for the synthesis of thiophene derivatives .Scientific Research Applications

Heterocyclic Synthesis

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is utilized in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters are synthesized using related compounds, leading to derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004). Similarly, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with other compounds to synthesize fused heterocyclic systems, showcasing its versatility in chemical synthesis (Wardaman, 2000).

Pharmacological Research

This compound has also been explored in pharmacological research. Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related derivative, has been used to produce a range of amines and thiouronium salts, contributing to preliminary pharmacological studies (Chapman et al., 1971).

Pharmaceutical Synthesis

Research has also been conducted on using such compounds in the synthesis of pharmaceuticals. For example, reactions involving ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have yielded fused thiophene derivatives with potential pharmaceutical applications (Mohareb et al., 2000).

Antimicrobial and Antioxidant Studies

Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these compounds exhibited significant antibacterial and antifungal properties, along with pronounced antioxidant potential (Raghavendra et al., 2016).

Mechanism of Action

Target of Action

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

It’s known that thiophene derivatives interact with their targets, leading to changes in cellular functions . For instance, some thiophene derivatives have been found to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

The development of new thiophene derivatives is driven by the need for effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .

Action Environment

The development of new thiophene derivatives is driven by the need for effective, potent, and novel antimicrobial agents that can overcome the increasing resistance of microorganism agents, which is mainly caused by multi-drug resistant of gram-positive and gram-negative pathogenic bacteria .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives have shown significant biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities

Cellular Effects

Given the reported biological activities of thiophene derivatives, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-3-23-19(22)13-5-7-14(8-6-13)20-18(21)16-11-24-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZALIXSEDICSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2943611.png)

![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B2943613.png)

![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)

![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)